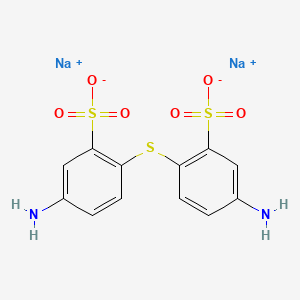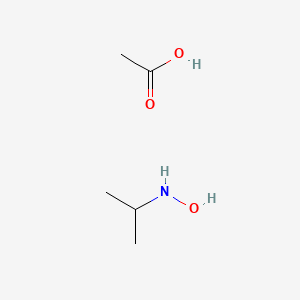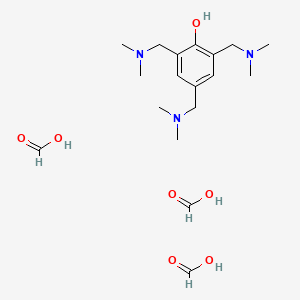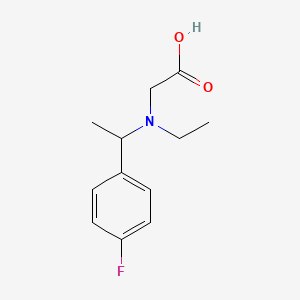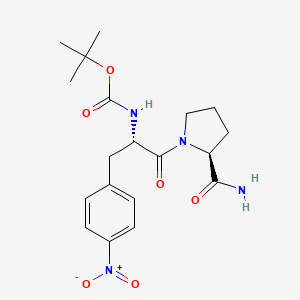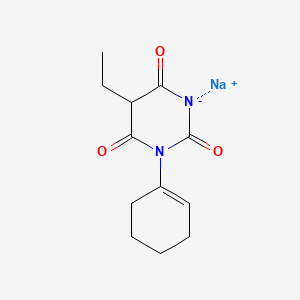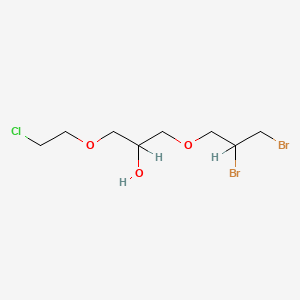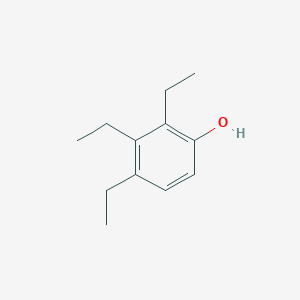
2,3,4-Triethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Triethylphenol is an organic compound with the molecular formula C12H18O. It is a derivative of phenol, where three ethyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Triethylphenol typically involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions. The reaction can be represented as follows:
Phenol+3Ethyl Halide→this compound+3HX
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4-Triethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Ethyl-substituted cyclohexanols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4-Triethylphenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It serves as a model compound in studying the effects of alkyl substitution on phenolic compounds.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4-Triethylphenol involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups influence the compound’s reactivity and binding affinity, affecting its biological activity. Pathways involved include oxidative stress response and signal transduction mechanisms .
Vergleich Mit ähnlichen Verbindungen
- 2,3,5-Triethylphenol
- 2,3,6-Triethylphenol
- 2,4,5-Triethylphenol
- 2,4,6-Triethylphenol
Comparison: 2,3,4-Triethylphenol is unique due to the specific positioning of the ethyl groups, which affects its chemical reactivity and physical properties. Compared to other triethylphenols, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
51690-47-2 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2,3,4-triethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-9-7-8-12(13)11(6-3)10(9)5-2/h7-8,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
AFXQOXNRTJFOJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)O)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


